(4-Methoxybenzyl)(methyl)sulfane
Overview
Description
(4-Methoxybenzyl)(methyl)sulfane: is an organic compound with the molecular formula C₉H₁₂OS. It is also known by other names such as 4-methoxybenzyl methyl sulfide and p-methylthiomethylanisole . This compound is characterized by the presence of a methoxy group attached to a benzyl ring, which is further connected to a methyl sulfide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzyl)(methyl)sulfane typically involves the reaction of 4-methoxybenzyl chloride with sodium methylthiolate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxybenzyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: (4-Methoxybenzyl)(methyl)sulfane is used as an intermediate in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds .
Biology and Medicine: Research has explored the potential biological activities of sulfur-containing compounds, including their antimicrobial and anticancer properties. This compound may serve as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and as a building block for the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (4-Methoxybenzyl)(methyl)sulfane involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to the inhibition of their activity. This interaction can disrupt cellular processes and contribute to the compound’s biological effects .
Comparison with Similar Compounds
Benzyl methyl sulfide: Similar structure but lacks the methoxy group.
(4-Methoxybenzyl)ethyl sulfide: Contains an ethyl group instead of a methyl group.
(4-Methoxybenzyl)phenyl sulfide: Contains a phenyl group instead of a methyl group.
Uniqueness: (4-Methoxybenzyl)(methyl)sulfane is unique due to the presence of both a methoxy group and a methyl sulfide group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, while the methyl sulfide group can participate in various chemical reactions .
Biological Activity
(4-Methoxybenzyl)(methyl)sulfane, an organosulfur compound, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H13OS
- Molecular Weight : 183.28 g/mol
The compound features a methoxy group attached to a benzyl ring, which enhances its solubility and potential bioactivity through electronic effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem reported that various sulfur-containing compounds, including this sulfane, demonstrate efficacy against a range of bacterial strains. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.
Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 18 | 100 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, a recent investigation highlighted its ability to induce apoptosis in cancer cells through the activation of the Nrf2 pathway, which is crucial for cellular defense mechanisms against oxidative stress.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in human breast cancer cell lines, with IC50 values reported around 25 µM.
3. Antioxidant Activity
Antioxidant properties are another significant aspect of this compound. The compound has been shown to scavenge free radicals effectively, thus reducing oxidative stress in cellular environments.
- Research Findings : A study utilizing DPPH radical scavenging assays indicated that this compound exhibited an IC50 value of approximately 30 µM, demonstrating its potential as a natural antioxidant.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell death in microbial organisms.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells is facilitated through the modulation of key signaling molecules involved in cell survival.
- Free Radical Scavenging : The presence of sulfur atoms allows for effective interaction with reactive oxygen species, mitigating oxidative damage.
Properties
IUPAC Name |
1-methoxy-4-(methylsulfanylmethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-10-9-5-3-8(4-6-9)7-11-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMJSUWQNHKGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281446 | |
Record name | 1-Methoxy-4-[(methylthio)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5925-86-0 | |
Record name | 1-Methoxy-4-[(methylthio)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5925-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-4-[(methylthio)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(METHYLTHIOMETHYL)ANISOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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